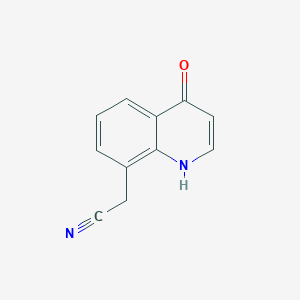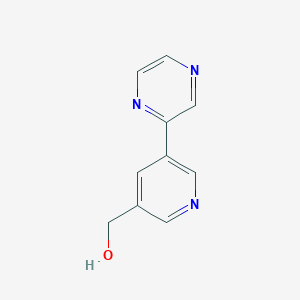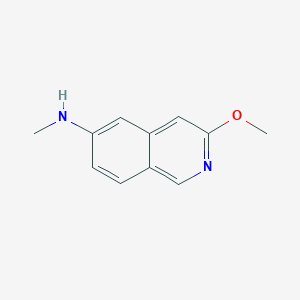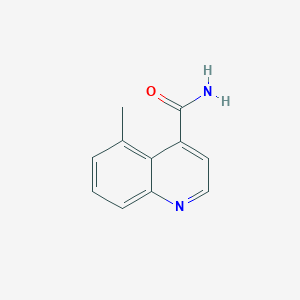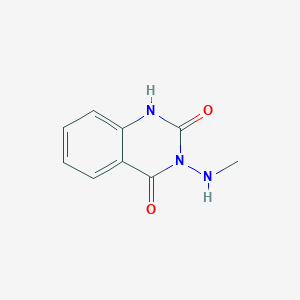
3-(Methylamino)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their wide range of pharmacological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing quinazoline-2,4(1H,3H)-diones involves the reaction of 2-aminobenzonitriles with carbon dioxide under atmospheric pressure, catalyzed by N-heterocyclic carbene in dimethyl sulfoxide . This method tolerates various electron-donating and electron-withdrawing groups, resulting in high yields of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of quinazoline-2,4(1H,3H)-diones can be achieved using ionic liquids as both solvent and catalyst. For example, 1-butyl-3-methylimidazolium acetate can be used to facilitate the reaction between 2-aminobenzonitriles and carbon dioxide, producing high yields of the target compound .
化学反应分析
Types of Reactions: 3-(Methylamino)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different substituted quinazoline derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities .
科学研究应用
3-(Methylamino)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential as an anticancer agent, as well as its analgesic and anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-(Methylamino)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
- 3-Phenylquinazoline-2,4(1H,3H)-dione
- 3-Aminoquinazoline-2,4(1H,3H)-dione
- 3-Methylquinazoline-2,4(1H,3H)-dione
Comparison: 3-(Methylamino)quinazoline-2,4(1H,3H)-dione is unique due to its methylamino group, which can influence its pharmacological properties and reactivity. Compared to 3-Phenylquinazoline-2,4(1H,3H)-dione, it may exhibit different binding affinities and biological activities. The presence of the methylamino group can also affect the compound’s solubility and stability .
属性
CAS 编号 |
62493-25-8 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC 名称 |
3-(methylamino)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c1-10-12-8(13)6-4-2-3-5-7(6)11-9(12)14/h2-5,10H,1H3,(H,11,14) |
InChI 键 |
IIJAQOJTXKCGGI-UHFFFAOYSA-N |
规范 SMILES |
CNN1C(=O)C2=CC=CC=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


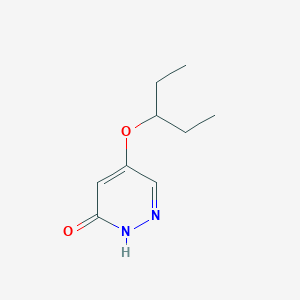
![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)
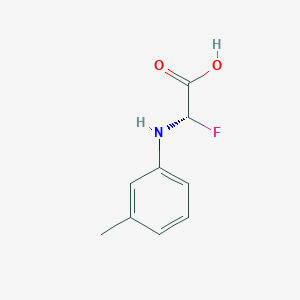

![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)

